N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a cyano group, a chloro group, and a fluorophenylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro, cyano, and fluorophenylmethyl groups are introduced through substitution reactions using specific reagents and catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyano and fluorophenylmethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-15-8-7-13(11-23)18(10-15)24-19(26)16-5-3-9-25(20(16)27)12-14-4-1-2-6-17(14)22/h1-10H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVXELOLGWJXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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